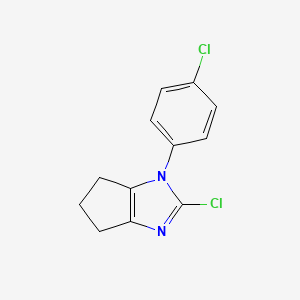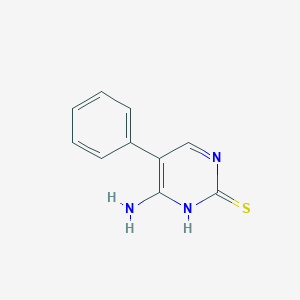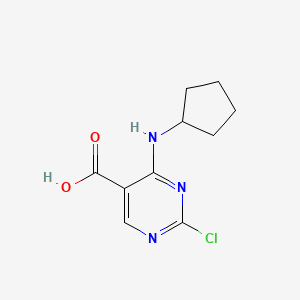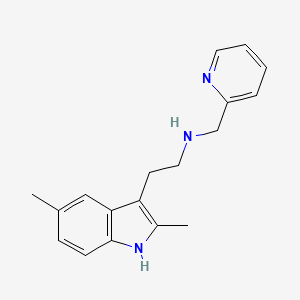![molecular formula C15H14ClN5O2S B12116962 5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)
5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chlor-2-hydroxyphenyl)-N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazol-3-carboxamid: ist eine komplexe organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine chlorierte Hydroxyphenylgruppe, einen Thiadiazolring und einen Pyrazolcarboxamid-Teil enthält. Ihre vielseitige Struktur ermöglicht es ihr, an einer Vielzahl von chemischen Reaktionen teilzunehmen und macht sie zu einem wertvollen Forschungsobjekt in der pharmazeutischen Chemie, Materialwissenschaft und anderen Disziplinen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(5-Chlor-2-hydroxyphenyl)-N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazol-3-carboxamid erfolgt typischerweise in mehreren Schritten, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Ansatz beinhaltet die Bildung des Pyrazolrings durch Cyclisierungsreaktionen, gefolgt von der Einführung des Thiadiazol-Teils. Die chlorierte Hydroxyphenylgruppe wird dann durch Substitutionsreaktionen angehängt. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erreichen.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation, Chromatographie und Destillation eingesetzt, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the thiadiazole moiety. The chlorinated hydroxyphenyl group is then attached through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Die Nitrogruppen, falls vorhanden, können zu Aminen reduziert werden.
Substitution: Das Chloratom in der Hydroxyphenylgruppe kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Aktivkohle oder chemische Reduktion unter Verwendung von Natriumborhydrid.
Substitution: Nucleophile Substitutionsreaktionen unter Verwendung von Reagenzien wie Natriumazid oder Thioharnstoff.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone liefern, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Materialien.
Biologie: In der biologischen Forschung kann diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht werden, wie antimikrobielle, entzündungshemmende oder krebshemmende Eigenschaften. Ihre Wechselwirkungen mit biologischen Makromolekülen, wie Proteinen und Nukleinsäuren, sind von besonderem Interesse.
Medizin: In der pharmazeutischen Chemie wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre Fähigkeit, mit bestimmten molekularen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere bei der Behandlung von Krankheiten wie Krebs, Infektionen und Entzündungszuständen.
Industrie: In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie Polymere, Beschichtungen und Katalysatoren. Ihre Vielseitigkeit und Reaktivität machen sie zu einem wertvollen Bestandteil in verschiedenen industriellen Prozessen.
Wirkmechanismus
Der Wirkmechanismus von 5-(5-Chlor-2-hydroxyphenyl)-N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazol-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und ihre Aktivität zu modulieren, was zu spezifischen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder der Progression von Krebs beteiligt sind, wodurch ihre therapeutische Wirkung ausgeübt wird.
Wirkmechanismus
The mechanism of action of 5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 5-Chlor-2-hydroxyphenyl)-N-[5-(Methyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazol-3-carboxamid
- 5-Chlor-2-hydroxyphenyl)-N-[5-(Ethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazol-3-carboxamid
- 5-Chlor-2-hydroxyphenyl)-N-[5-(Butyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazol-3-carboxamid
Einzigartigkeit: Die Einzigartigkeit von 5-(5-Chlor-2-hydroxyphenyl)-N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazol-3-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen. Das Vorhandensein der Isopropylgruppe im Thiadiazolring sowie der chlorierten Hydroxyphenylgruppe verleiht ihr ausgeprägte chemische und biologische Eigenschaften. Diese Merkmale können ihre Reaktivität, Selektivität und potenziellen therapeutischen Anwendungen im Vergleich zu ähnlichen Verbindungen verbessern.
Eigenschaften
Molekularformel |
C15H14ClN5O2S |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
3-(5-chloro-2-hydroxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-7(2)14-20-21-15(24-14)17-13(23)11-6-10(18-19-11)9-5-8(16)3-4-12(9)22/h3-7,22H,1-2H3,(H,18,19)(H,17,21,23) |
InChI-Schlüssel |
YMDOOTKBOXNBNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Thiazolecarboxylic acid, 2-[2-(2,4-dichlorophenoxy)ethyl]-4-methyl-](/img/structure/B12116900.png)







![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)
![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)


